![molecular formula C11H14ClN3 B1473271 3-methyl-4-(4-methylphenyl)-1H-pyrazol-5-amine hydrochloride CAS No. 1239160-81-6](/img/structure/B1473271.png)
3-methyl-4-(4-methylphenyl)-1H-pyrazol-5-amine hydrochloride
Overview
Description
Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . The specific compound you mentioned would have additional methyl and phenyl groups attached to this pyrazole ring, as well as an amine group and a hydrochloride group.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the reaction of hydrazines with 1,3-diketones . The specific synthesis pathway for “3-methyl-4-(4-methylphenyl)-1H-pyrazol-5-amine hydrochloride” would depend on the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of a pyrazole derivative like the one you mentioned would be characterized by the presence of a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms. Additional functional groups such as methyl, phenyl, amine, and hydrochloride would be attached to this ring .
Chemical Reactions Analysis
Pyrazole derivatives can undergo a variety of chemical reactions, depending on the specific functional groups present in the molecule. For example, the amine group might participate in acid-base reactions, while the aromatic ring might undergo electrophilic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “this compound” would depend on its specific structure. Factors that could influence these properties include the presence of polar groups, the size and shape of the molecule, and the presence of aromatic rings .
Scientific Research Applications
Antimicrobial and Anticoccidial Activity : Research by Georgiadis (1976) explored the synthesis and biological activity of compounds related to the pyrazole class, including those similar to 3-methyl-4-(4-methylphenyl)-1H-pyrazol-5-amine hydrochloride. These compounds demonstrated significant antimicrobial and anticoccidial activities, suggesting potential applications in treating microbial infections and coccidiosis in poultry (Georgiadis, 1976).
Synthesis of Pyrazolo[1,5-a] Pyrimidines : Xu Li-feng (2011) reported on the synthesis of pyrazolo[1,5-a] pyrimidines, which have shown promising biological activities in medicine. The synthesis process involved an intermediate compound similar to this compound, indicating its utility in creating biologically active pyrimidine derivatives (Xu Li-feng, 2011).
Application in Heterocyclic Dyes : A study by Tao et al. (2019) investigated the use of pyrazole-based compounds in producing heterocyclic dyes. The research highlighted the dependence of absorption maxima on substituent effects and the type of heterocyclic rings, which is relevant for the application of this compound in dye synthesis (Tao et al., 2019).
Antitumor, Antifungal, and Antibacterial Properties : Titi et al. (2020) conducted a study on pyrazole derivatives, showcasing their antitumor, antifungal, and antibacterial properties. The structural features of these compounds, including those similar to this compound, were crucial for their biological activities (Titi et al., 2020).
Corrosion Inhibition : Chetouani et al. (2005) explored the inhibitory effect of bipyrazole compounds, related to this compound, on the corrosion of pure iron in acidic media. Their findings indicated that these compounds are effective corrosion inhibitors (Chetouani et al., 2005).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-methyl-4-(4-methylphenyl)-1H-pyrazol-3-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3.ClH/c1-7-3-5-9(6-4-7)10-8(2)13-14-11(10)12;/h3-6H,1-2H3,(H3,12,13,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXADVNCZRAEKBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(NN=C2N)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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